Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate
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Overview
Description
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfanyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylsulfanyl and fluorine substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(4-ethylsulfanylphenyl)acetate: Lacks the fluorine atom, which can affect its reactivity and interactions.
Properties
Molecular Formula |
C12H15FO2S |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2S/c1-3-15-12(14)8-9-5-6-11(16-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
AWMPYRUYHVROMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)SCC)F |
Origin of Product |
United States |
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